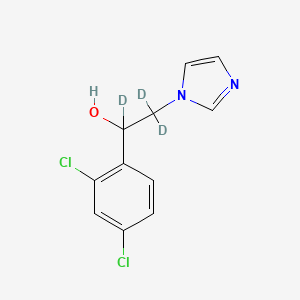![molecular formula C41H23ClK3N9Na4O26S8 B587474 tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate CAS No. 146632-12-4](/img/structure/B587474.png)
tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is a complex organic compound. It is characterized by its multiple sulfonate groups, azo linkages, and triazine rings, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1,5-disulfonatonaphthalene-2-amine, followed by coupling with 8-hydroxy-3,6-disulfonatonaphthalene-1-amine. The resulting azo compound is then reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the triazine ring. Finally, the compound is sulfonated to introduce the sulfonate groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The final product is purified using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The chlorine atom in the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used as a staining agent for various biological tissues and cells. Its ability to bind to specific cellular components makes it useful in microscopy and histology.
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Industry
Industrially, the compound is used in the production of textiles, inks, and plastics
Mecanismo De Acción
The compound exerts its effects through its ability to form strong interactions with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The azo linkages and triazine rings provide sites for binding to proteins and other macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
- Tetrasodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
Uniqueness
Compared to similar compounds, tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is unique due to its multiple sulfonate groups and complex structure. These features enhance its solubility and reactivity, making it more versatile in various applications.
Propiedades
Número CAS |
146632-12-4 |
|---|---|
Fórmula molecular |
C41H23ClK3N9Na4O26S8 |
Peso molecular |
1558.856 |
Nombre IUPAC |
tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-8-oxo-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-oxo-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C41H30ClN9O26S8.3K.4Na/c42-39-45-40(43-25-10-11-29(81(62,63)64)24-17-31(83(68,69)70)35(37(53)33(24)25)50-48-19-4-6-20(7-5-19)78(54,55)13-12-77-85(74,75)76)47-41(46-39)44-27-16-21(79(56,57)58)14-18-15-30(82(65,66)67)34(36(52)32(18)27)51-49-26-9-8-22-23(38(26)84(71,72)73)2-1-3-28(22)80(59,60)61;;;;;;;/h1-11,14-17,48-49H,12-13H2,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,43,44,45,46,47);;;;;;;/q;7*+1/p-7 |
Clave InChI |
UFAHQQJAGRRXGX-UHFFFAOYSA-G |
SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])NN=C3C(=CC4=CC(=CC(=C4C3=O)NC5=NC(=NC(=N5)NC6=C7C(=C(C=C6)S(=O)(=O)[O-])C=C(C(=NNC8=CC=C(C=C8)S(=O)(=O)CCOS(=O)(=O)[O-])C7=O)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)












![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
